molecular formula C10H10BrN B12075843 7-Bromo-1,2-dimethyl-1H-indole CAS No. 1204333-48-1

7-Bromo-1,2-dimethyl-1H-indole

Cat. No.: B12075843
CAS No.: 1204333-48-1
M. Wt: 224.10 g/mol
InChI Key: ZBGRTVIIKMKLKC-UHFFFAOYSA-N
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Description

7-Bromo-1,2-dimethyl-1H-indole is a brominated indole derivative featuring methyl groups at positions 1 and 2 and a bromine atom at position 5. For example, 1,2-dimethyl-1H-indole (CAS 875-79-6) is a known compound with established safety data . The addition of bromine at position 7 enhances its electronic and steric properties, making it relevant for pharmaceutical and materials science applications. Brominated indoles are widely studied for their bioactivity, such as antioxidant and neurological effects, as seen in analogs like bromazepam and triazole-functionalized indoles .

Properties

CAS No.

1204333-48-1

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

7-bromo-1,2-dimethylindole

InChI

InChI=1S/C10H10BrN/c1-7-6-8-4-3-5-9(11)10(8)12(7)2/h3-6H,1-2H3

InChI Key

ZBGRTVIIKMKLKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 7-bromo-1,2-dimethyl- can be synthesized through various methods. One common approach involves the bromination of 1,2-dimethylindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 1H-Indole, 7-bromo-1,2-dimethyl- often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Key Observations:

Substituent Position: Bromine at C7 (as in the target compound and 1g ) vs. C5 (in 9a–d ) alters electronic distribution. C7 bromination may enhance resonance stabilization of the indole ring.

Functional Groups: The cyano (CN) and phenyl groups in the compound from introduce polar and aromatic interactions, respectively, which are absent in the target compound.

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